molecular formula C9H7Li B6317053 Lithium, 1H-inden-1-yl- CAS No. 20669-47-0

Lithium, 1H-inden-1-yl-

Cat. No. B6317053
Key on ui cas rn: 20669-47-0
M. Wt: 122.1 g/mol
InChI Key: DWWZPYPYUFXZTL-UHFFFAOYSA-N
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Patent
US06191245B1

Procedure details

Indene (10.0 g, 0.0861 moles) was stirred in hexane (150 mL) as n-BuLi (0.8783 moles, 54.8 mL of 1.6 M solution in hexane) was added drop wise. The mixture was allowed to stir overnight at room temperature during which time a solid precipitated. After the reaction period the solid was collected via suction filtration, washed with hexane, dried under vacuum, and was used without further purification or analysis (9.35 g, 89.1% yield).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
54.8 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
89.1%

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.[Li:10]CCCC>CCCCCC>[CH-:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.[Li+:10] |f:3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1C=CC2=CC=CC=C12
Name
Quantity
54.8 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
150 mL
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir overnight at room temperature during which time a solid
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added drop wise
CUSTOM
Type
CUSTOM
Details
precipitated
CUSTOM
Type
CUSTOM
Details
After the reaction period the solid
FILTRATION
Type
FILTRATION
Details
was collected via suction filtration
WASH
Type
WASH
Details
washed with hexane
CUSTOM
Type
CUSTOM
Details
dried under vacuum
CUSTOM
Type
CUSTOM
Details
was used without further purification or analysis (9.35 g, 89.1% yield)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
[CH-]1C=CC2=CC=CC=C12.[Li+]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 89.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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